molecular formula C14H13N3O2S B12524509 2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one CAS No. 821782-88-1

2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B12524509
CAS No.: 821782-88-1
M. Wt: 287.34 g/mol
InChI Key: NFBIOCLRKKZOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one typically involves the cyclization of chalcones with urea and thiourea in the presence of sodium hydroxide. The chalcones are obtained through Claisen-Schmidt condensation . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is unique due to the combination of the pyrimidine and thiazolidine rings, which confer a broad spectrum of biological activities.

Properties

CAS No.

821782-88-1

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-5-methyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H13N3O2S/c1-9-12(19)17(14-15-7-4-8-16-14)13(20-9)10-5-2-3-6-11(10)18/h2-9,13,18H,1H3

InChI Key

NFBIOCLRKKZOAG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC=CC=C2O)C3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.